molecular formula C17H20N2O3 B2484966 2-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione CAS No. 371937-19-8

2-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione

Cat. No.: B2484966
CAS No.: 371937-19-8
M. Wt: 300.358
InChI Key: QVPHYANROJTUTR-UHFFFAOYSA-N
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Description

2-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione is a complex organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. The compound’s structure also includes an indene moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring. This unique combination of functional groups endows the compound with a range of interesting chemical and biological properties.

Scientific Research Applications

2-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Safety and Hazards

This compound should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking or smoking when using this product . It should be stored away from heat/sparks/open flames/hot surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of an indene derivative with a morpholine derivative under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the reaction mixture is heated to reflux to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and the use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents present on the indene or morpholine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

2-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione can be compared with other similar compounds, such as:

    Indole derivatives: These compounds also contain a bicyclic structure and exhibit a range of biological activities.

    Morpholine derivatives: Compounds containing the morpholine ring are known for their diverse chemical reactivity and biological properties.

    Indene derivatives:

The uniqueness of this compound lies in its combination of the indene and morpholine moieties, which endows it with a distinct set of chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

3-hydroxy-2-[C-methyl-N-(2-morpholin-4-ylethyl)carbonimidoyl]inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-12(18-6-7-19-8-10-22-11-9-19)15-16(20)13-4-2-3-5-14(13)17(15)21/h2-5,20H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDCGPHBRPGGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCN1CCOCC1)C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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